

Application Notes and Protocols: Pharmacokinetic Analysis of TPX-0131 in Rodents

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Compound of Interest		
Compound Name:	Zotizalkib	
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Introduction

TPX-0131 is a potent, central nervous system (CNS)-penetrant, next-generation anaplastic lymphoma kinase (ALK) inhibitor.[1][2][3] It is a compact macrocyclic molecule designed to fit within the ATP-binding pocket of ALK, demonstrating activity against wild-type ALK and a range of acquired resistance mutations.[1][2][3] Understanding the pharmacokinetic (PK) profile of TPX-0131 in preclinical rodent models is crucial for its development as a therapeutic agent. These application notes provide a summary of the available quantitative data and detailed experimental protocols for the pharmacokinetic analysis of TPX-0131 in rodents.

Data Presentation

Table 1: Pharmacokinetic Parameters of TPX-0131 in Male Sprague Dawley Rats Following a Single Oral Dose

Parameter	Value	Units	Study Details
Absorption	Rapid	-	Single oral administration.[1]
Elimination Half-Life	Long	-	Single oral administration.[1]



Note: Specific quantitative values for Cmax, Tmax, AUC, and half-life are not publicly available in the reviewed literature. The source material describes the profile qualitatively.

Table 2: Tissue Distribution of TPX-0131 in Male Sprague

Dawley Rats

Tissue	Concentration Relative to Plasma	Study Details
Brain	~66% of plasma levels	After repeat oral administration of 10 mg/kg for 7 days.[1][2][3]

Table 3: Plasma Concentration of TPX-0131 in a Mouse

Xenograft Model

Dose	Mean Free Plasma Trough Concentration	Units	Study Details
10 mg/kg BID	13.7	nmol/L	In a Ba/F3 cell-derived xenograft model with an EML4-ALK G1202R fusion.[1]

Experimental Protocols In Vivo Pharmacokinetic Study in Rats

This protocol outlines the methodology for assessing the pharmacokinetic profile and brain distribution of TPX-0131 in rats following oral administration.

1.1. Animal Models

Species: Male Sprague Dawley rats.[1]

1.2. Dosing

Dose: 10 mg/kg.[1]



- Route of Administration: Oral (daily for 7 consecutive days).[1]
- Formulation: The specific vehicle for oral administration is not detailed in the available literature. A common vehicle for oral gavage of small molecules is a suspension in a mixture such as 0.5% methylcellulose and 0.1% Tween 80 in sterile water.

1.3. Sample Collection

- Pharmacokinetic Profiles: Plasma samples were collected on Day 1 and Day 7 after dosing to determine the pharmacokinetic profiles.[1] The specific time points for collection are not stated, but a typical schedule for a PK study would involve collections at pre-dose, and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
- Brain Distribution: On Day 7, terminal concentrations of TPX-0131 were determined in plasma, cerebrospinal fluid (CSF), and brain tissue.[1]
- Brain Distribution Sample Timing: Samples were collected at 1, 4, and 24 hours post-dose on Day 7.[1]

1.4. Bioanalytical Method

 Technique: Liquid Chromatography with tandem Mass Spectrometry (LC/MS-MS) was used for the analysis of TPX-0131 concentrations in all biological matrices.[1]

In Vivo Efficacy and Pharmacokinetic Correlation in Mouse Xenograft Models

This protocol describes the methodology used in mouse xenograft models to assess tumor growth inhibition and correlate it with plasma concentrations of TPX-0131.

2.1. Animal Models

- Species: SCID/beige mice.
- Tumor Model: Ba/F3 cell-derived xenograft (CDX) models harboring clinically relevant ALK mutations (e.g., EML4-ALK G1202R).[1]



2.2. Dosing

- Doses: 2, 5, and 10 mg/kg.[1]
- Route of Administration: Oral gavage.[1]
- Frequency: Twice daily (BID) for seven consecutive days.[1]

2.3. Sample Collection

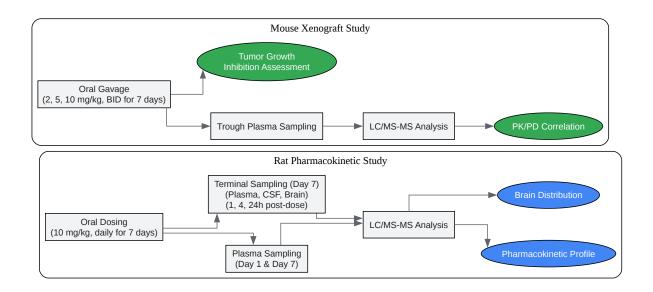
 Plasma: Blood samples were collected to determine the mean free plasma trough concentration of TPX-0131.[1] The timing of "trough" collection would typically be immediately before the next scheduled dose.

2.4. Bioanalytical Method

• Technique: LC/MS-MS was used for the quantification of TPX-0131 in plasma.[1]

Mandatory Visualization

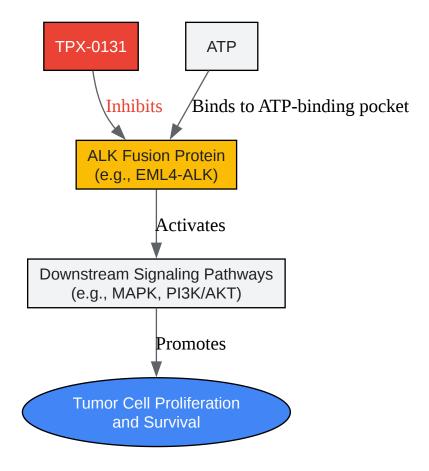




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Caption: Experimental workflow for the pharmacokinetic analysis of TPX-0131 in rodents.





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Caption: Simplified signaling pathway of ALK and the inhibitory action of TPX-0131.

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References

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